molecular formula C5H5F5O2S B13809593 2-[(Pentafluoroethyl)sulfanyl]propanoic acid CAS No. 77758-95-3

2-[(Pentafluoroethyl)sulfanyl]propanoic acid

Katalognummer: B13809593
CAS-Nummer: 77758-95-3
Molekulargewicht: 224.15 g/mol
InChI-Schlüssel: QNNWIUVRKQTQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pentafluoroethyl)sulfanyl]propanoic acid is a chemical compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid typically involves the reaction of pentafluoroethyl sulfide with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed reaction conditions, including temperature, pressure, and reaction time, are optimized based on the specific requirements of the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include purification steps such as distillation, crystallization, or chromatography to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pentafluoroethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents to facilitate the desired transformation.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Pentafluoroethyl)sulfanyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The pentafluoroethyl group imparts unique electronic properties to the compound, enhancing its binding affinity and specificity for certain targets. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid: Similar in structure but with a butyl group instead of a pentafluoroethyl group.

    2-Methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid: Contains a dodecyl group, used in polymer synthesis.

Uniqueness

2-[(Pentafluoroethyl)sulfanyl]propanoic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific molecular interactions.

Eigenschaften

CAS-Nummer

77758-95-3

Molekularformel

C5H5F5O2S

Molekulargewicht

224.15 g/mol

IUPAC-Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H5F5O2S/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12)

InChI-Schlüssel

QNNWIUVRKQTQFX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)SC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.